Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate
Description
Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate is a heterocyclic ester featuring a benzo[d]oxazole core fused with a β-ketoester moiety. The benzo[d]oxazole ring (a bicyclic structure combining benzene and oxazole) confers aromatic stability and electron-withdrawing properties, while the 2-oxopropanoate group enhances reactivity in nucleophilic addition or cyclization reactions. This compound is frequently utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity .
Properties
IUPAC Name |
ethyl 3-(1,3-benzoxazol-2-yl)-2-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)9(14)7-11-13-8-5-3-4-6-10(8)17-11/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRXLBCXCVKHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=NC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294338 | |
| Record name | Ethyl α-oxo-2-benzoxazolepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13054-44-9 | |
| Record name | Ethyl α-oxo-2-benzoxazolepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13054-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α-oxo-2-benzoxazolepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate typically involves the condensation of 2-aminophenol with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Analogues
(a) Ethyl 3-(3-Methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate
- Structural Difference : Replaces the oxazole oxygen with a nitrogen atom in the isoxazole ring and introduces a methyl group at position 3.
- The isoxazole ring exhibits weaker electron-withdrawing effects compared to oxazole, altering electronic properties .
- Applications : Used in the synthesis of kinase inhibitors due to its modified electronic profile.
(b) 2-(Benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates
- Structural Difference : Contains a vinyl benzoate substituent instead of the β-ketoester.
- Impact : The extended conjugation enhances UV absorption (relevant in materials science) but reduces solubility in polar solvents. $^{15}\text{N NMR}$ shifts for these compounds range from $-131.8$ to $-131.2$ ppm, reflecting minimal electronic variation in the benzo[d]oxazole core .
Halogen-Substituted Derivatives
(a) Ethyl 3-(4-Chlorophenyl)-2-oxopropanoate
- Structural Difference : Replaces the benzo[d]oxazole ring with a 4-chlorophenyl group.
- Impact : The chloro substituent is strongly electron-withdrawing, increasing the electrophilicity of the β-ketoester. Molecular weight (226.656 g/mol) and boiling point are lower compared to the benzo[d]oxazolyl derivative due to reduced aromaticity .
- Reactivity : More prone to nucleophilic attack at the carbonyl group than the heterocyclic analogue.
(b) Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate
- Structural Difference : Features a 2-fluorophenyl group, introducing ortho-substituent effects.
- Impact: The fluorine atom’s inductive electron-withdrawing effect stabilizes the keto-enol tautomer, influencing acidity (pKa ~8–9). NMR data show distinct $^{1}\text{H}$ shifts for the aromatic protons (e.g., 7.3–7.6 ppm) compared to the benzo[d]oxazolyl compound’s fused ring system .
Modified Ester or Keto Groups
(a) Ethyl 3-Oxo-3-(oxolan-2-yl)propanoate
- Structural Difference : Substitutes the benzo[d]oxazole with a tetrahydrofuran (oxolane) ring.
- Impact : The saturated oxolane ring reduces conjugation, resulting in lower thermal stability. The β-ketoester group retains reactivity, but the lack of aromaticity diminishes UV activity .
(b) Ethyl 2-Benzyl-3-cyclopropyl-3-oxopropanoate
Key Data Tables
Table 1: Physical and Spectral Properties
Table 2: Reactivity Comparison
| Compound | Electrophilicity (β-ketoester) | Solubility in THF (g/mL) | Stability in Basic Conditions |
|---|---|---|---|
| This compound | Moderate | 0.15 | High (aromatic stabilization) |
| Ethyl 3-(4-chlorophenyl)-2-oxopropanoate | High | 0.25 | Moderate |
| Ethyl 2-benzyl-3-cyclopropyl-3-oxopropanoate | Low | 0.10 | Low (cyclopropane strain) |
Biological Activity
Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate is a compound that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound belongs to the class of benzoxazole derivatives, characterized by a heterocyclic structure that includes nitrogen and oxygen atoms. Its molecular formula is CHNO, with a molecular weight of approximately 233.22 g/mol. The synthesis typically involves the condensation of benzo[d]oxazole with ethyl acetoacetate under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium ethoxide.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it has been suggested that the compound may disrupt signaling pathways related to cell growth and apoptosis, which are critical in cancer progression.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various microbial strains. For instance, in vitro assays demonstrated significant inhibition of bacterial growth, suggesting its utility as an antimicrobial agent. The compound's effectiveness was evaluated against several pathogens, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Microbial Strains
| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Pseudomonas aeruginosa | 10 | 100 µg/mL |
| Bacillus subtilis | 18 | 40 µg/mL |
Data sourced from recent antimicrobial studies on benzoxazole derivatives .
Anticancer Properties
In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various cancer cell lines. Research indicates that the compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Case Study: Anticancer Activity in Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:
- Inhibition of Cell Proliferation : A significant reduction in cell viability was observed at concentrations above 25 µg/mL.
- Induction of Apoptosis : Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment.
The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, highlighting the compound's potential as a therapeutic agent.
Computational Studies
Computational studies have further elucidated the interactions between this compound and biological targets. Molecular docking studies indicated favorable binding affinities with key enzymes involved in microbial resistance mechanisms and cancer cell survival pathways.
Table 2: Binding Affinities with Target Enzymes
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Enzyme A | -8.0 |
| Enzyme B | -7.5 |
| Enzyme C | -9.1 |
Binding affinities calculated through molecular docking simulations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, reacting ethyl 3-(5-chloro-6-hydroxy-2-oxobenzo[d]oxazol-3(2H)-yl)propanoate with a substituted ethylating agent (e.g., 1-(oxazol-2-yl)ethyl mesylate) in DMF at 60°C under basic conditions (K₂CO₃). Post-reaction, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel column chromatography (eluent: 1:1 ethyl acetate/hexane) .
- Key Parameters :
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Purification | Column chromatography (EtOAc/hexane) |
Q. Which analytical techniques are critical for confirming the compound’s purity and structure?
- Methodological Answer : Use a combination of:
- HPLC : To assess purity (>95% recommended for biological assays).
- Chiral SFC (Supercritical Fluid Chromatography) : To verify enantiomeric excess in asymmetric syntheses .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm functional groups (e.g., ester carbonyl at ~170 ppm, benzo[d]oxazole protons at 7.5–8.5 ppm) .
- IR Spectroscopy : Validate carbonyl stretches (~1740 cm⁻¹ for esters, ~1650 cm⁻¹ for oxazole rings) .
Q. What are common derivatives synthesized from this compound, and how?
- Methodological Answer :
- Oxidation : Use KMnO₄ in acidic conditions to convert the α-keto ester to a dicarbonyl derivative .
- Reduction : Employ LiAlH₄ to reduce the ester to a primary alcohol, enabling further functionalization .
- Substitution : React the oxazole ring with halogenating agents (e.g., SOCl₂) to introduce halogens for cross-coupling reactions .
Advanced Research Questions
Q. How can contradictory spectroscopic data during characterization be resolved?
- Methodological Answer :
- Step 1 : Cross-validate with orthogonal techniques (e.g., mass spectrometry for molecular weight confirmation, X-ray crystallography for absolute configuration).
- Step 2 : Perform computational modeling (DFT calculations) to predict NMR/IR spectra and compare with experimental data .
- Step 3 : Re-examine reaction conditions for unintended byproducts (e.g., diastereomers, oxidation artifacts) using preparative TLC or HPLC .
Q. What strategies mitigate byproduct formation in the synthesis of this compound?
- Methodological Answer :
- Byproduct Source : Competing hydrolysis of the ester group under basic conditions.
- Mitigation :
- Use anhydrous solvents (e.g., DMF dried over molecular sieves).
- Optimize reaction time (≤12 hours) and temperature (≤60°C) to minimize degradation .
- Add a catalytic amount of DMAP to enhance reaction efficiency and reduce side reactions .
Q. How can this compound be evaluated for biological activity, such as enzyme inhibition?
- Methodological Answer :
- Assay Design :
Target Selection : Prioritize kinases (e.g., TrkA) due to structural similarity to known inhibitors .
In Vitro Assay : Incubate the compound with purified enzyme and substrate (e.g., ATP for kinases). Measure IC₅₀ via fluorescence/quenching assays .
Cellular Assay : Test cytotoxicity and target engagement in relevant cell lines (e.g., SH-SY5Y for neurotrophic activity) .
- Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate inhibition constants and compare with control compounds.
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across studies?
- Methodological Answer :
- Factor 1 : Solubility differences (e.g., DMSO stock concentration affecting cellular uptake). Standardize solvent concentration (≤0.1% v/v) .
- Factor 2 : Stereochemical purity. Re-evaluate enantiomeric excess via SFC and correlate with activity .
- Factor 3 : Assay conditions (pH, temperature). Replicate experiments under standardized protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
